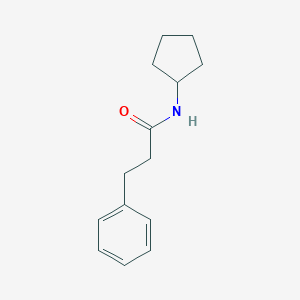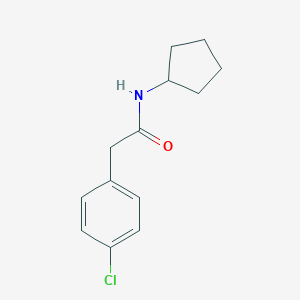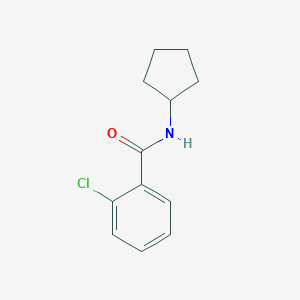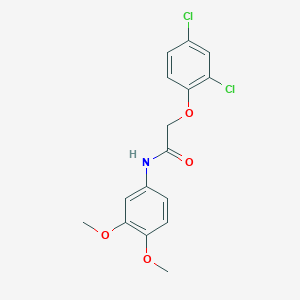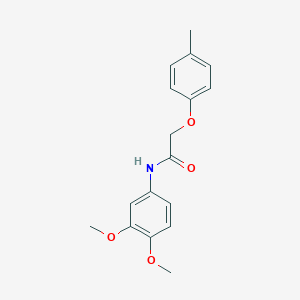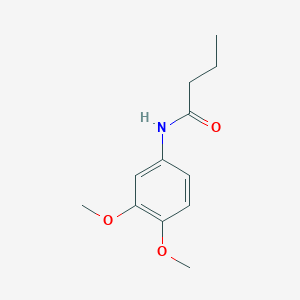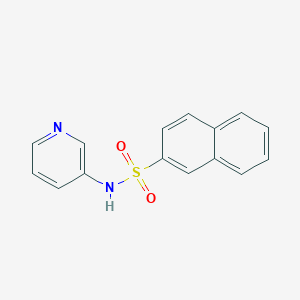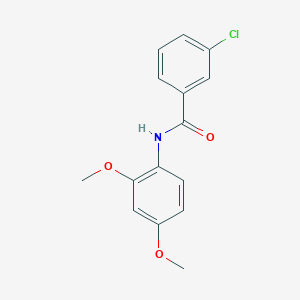![molecular formula C16H17N3O3S3 B291944 (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone is a thieno[2,3-c]isothiazole derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases. Additionally, (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone has been found to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for investigating the mechanisms of cancer cell proliferation and survival. Additionally, the compound's ability to inhibit inflammatory cytokines and act as an antioxidant make it a useful tool for investigating the mechanisms of inflammatory diseases and oxidative stress-related diseases.
One limitation of using (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone in lab experiments is its relatively complex synthesis method. This may make it difficult to produce large quantities of the compound for use in experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research involving (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone. One area of interest is in the development of new anti-cancer therapies based on this compound. Further investigation of the compound's mechanism of action may help to identify new targets for cancer therapy.
Another potential future direction is in the investigation of (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone's potential applications in the treatment of inflammatory diseases and oxidative stress-related diseases. Additional studies may help to better understand the compound's mechanism of action in these contexts and identify potential therapeutic targets.
Overall, (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone is a promising compound with a range of potential applications in scientific research. Further investigation of its biochemical and physiological effects and mechanism of action may help to identify new targets for therapeutic intervention in cancer, inflammatory diseases, and oxidative stress-related diseases.
合成方法
The synthesis of (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone involves the reaction of 2-furylacetonitrile with 4-morpholineethanethiol in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-amino-5-chlorothiazole to yield the final product.
科学研究应用
(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone has been found to have potential applications in a range of scientific research areas. One of the main areas of interest is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity. Studies have shown that (4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.
属性
分子式 |
C16H17N3O3S3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H17N3O3S3/c17-12-11-15(24-14(12)13(20)10-2-1-6-22-10)18-25-16(11)23-9-5-19-3-7-21-8-4-19/h1-2,6H,3-5,7-9,17H2 |
InChI 键 |
OCLFTCLFUMLLGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CO4)N |
规范 SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CO4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



